molecular formula C10H8BrNOS B12895404 4(1H)-Quinolinone, 6-bromo-2-(methylthio)- CAS No. 123420-05-3

4(1H)-Quinolinone, 6-bromo-2-(methylthio)-

Cat. No.: B12895404
CAS No.: 123420-05-3
M. Wt: 270.15 g/mol
InChI Key: HCGPJXQDKLHRDG-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylthio)quinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(methylthio)quinolin-4(1H)-one typically involves the bromination of 2-methylthioquinoline followed by oxidation and cyclization reactions. One common method includes:

    Bromination: 2-Methylthioquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.

    Oxidation: The brominated product is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the quinolin-4(1H)-one structure.

    Cyclization: The final step involves cyclization under acidic or basic conditions to yield 6-bromo-2-(methylthio)quinolin-4(1H)-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methylthio)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone, and the quinoline ring can undergo reduction to form dihydroquinoline derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 6-substituted quinoline derivatives.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

6-Bromo-2-(methylthio)quinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-bromo-2-(methylthio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylquinoline: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    2-Methylthioquinoline: Lacks the bromine atom, affecting its biological activity and reactivity.

    6-Bromoquinoline: Lacks both the methylthio and quinolin-4(1H)-one functionalities, limiting its applications.

Uniqueness

6-Bromo-2-(methylthio)quinolin-4(1H)-one is unique due to the presence of both bromine and methylthio groups, which enhance its chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research.

Properties

CAS No.

123420-05-3

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

6-bromo-2-methylsulfanyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8BrNOS/c1-14-10-5-9(13)7-4-6(11)2-3-8(7)12-10/h2-5H,1H3,(H,12,13)

InChI Key

HCGPJXQDKLHRDG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)C2=C(N1)C=CC(=C2)Br

Origin of Product

United States

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